S-2 Methanandamide is a synthetic compound designed as a stable chiral analog of anandamide, a naturally occurring endocannabinoid. This compound exhibits potent agonistic effects on cannabinoid receptors, particularly the cannabinoid receptor 1, which is integral to the central nervous system. Its molecular formula is , and it is also known as N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. The development of S-2 Methanandamide has significant implications for research in pharmacology and neurobiology due to its interactions with the endocannabinoid system.
S-2 Methanandamide is classified as a synthetic cannabinoid. It falls under the category of cannabinoid receptor agonists, which are compounds that bind to and activate cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response .
The synthesis of S-2 Methanandamide typically involves the reaction of arachidonic acid with 2-hydroxypropylamine. This reaction requires specific conditions to favor the formation of the desired S-enantiomer. Key steps in the synthesis process include:
The molecular structure of S-2 Methanandamide can be represented as follows:
The structure features a long hydrocarbon chain typical of fatty acid derivatives, along with an amide functional group that contributes to its biological activity. The presence of multiple double bonds in the eicosatetraene backbone is characteristic of compounds derived from arachidonic acid .
S-2 Methanandamide participates in several chemical reactions:
These reactions allow for further functionalization of S-2 Methanandamide, potentially leading to new derivatives with varied biological activities.
S-2 Methanandamide primarily exerts its effects through interaction with cannabinoid receptors, specifically cannabinoid receptor 1. Upon binding to this receptor:
S-2 Methanandamide exhibits several notable physical and chemical properties:
These properties are essential for its application in various scientific studies and potential therapeutic uses .
S-2 Methanandamide has diverse applications across several scientific fields:
The development of S-2 Methanandamide (chemical name: (R)-(+)-arachidonyl-1′-hydroxy-2′-propylamide) emerged from efforts to overcome the pharmacokinetic limitations of the endogenous cannabinoid anandamide. Anandamide, identified in 1992 as the first endogenous ligand for cannabinoid receptors, exhibited rapid enzymatic degradation by fatty acid amide hydrolase, curtailing its utility in pharmacological studies [1] [9]. In 1994, Abadji and colleagues synthesized S-2 Methanandamide by methylating the carbon-2 position of anandamide’s ethanolamine group, enhancing metabolic stability while preserving stereoselectivity for cannabinoid receptors [3] [6]. This structural modification (Table 1) yielded a compound resistant to hydrolysis, enabling sustained investigation of endocannabinoid signaling in vivo.
Table 1: Structural Comparison of Anandamide and S-2 Methanandamide
| Compound | Chemical Structure | Key Modification |
|---|---|---|
| Anandamide | C₂₂H₃₇NO₂; Arachidonoyl ethanolamide | None (baseline endocannabinoid) |
| S-2 Methanandamide | C₂₃H₃₉NO₂; (R)-1′-Hydroxy-2′-propyl arachidonate | Methyl group at carbon-2 of ethanolamine |
S-2 Methanandamide became pivotal in characterizing cannabinoid receptor function due to its metabolic stability and receptor specificity. Unlike anandamide, which binds transiently to cannabinoid receptor type 1, S-2 Methanandamide exhibits prolonged binding kinetics, facilitating precise mapping of receptor activation cascades. Studies confirmed its agonist activity at cannabinoid receptor type 1 (half maximal effective concentration = 20–28 nM), triggering Gi/Go protein-mediated inhibition of adenylate cyclase and modulation of calcium/potassium channels [5] [8]. Critically, its effects are blocked by rimonabant (cannabinoid receptor type 1 antagonist), confirming cannabinoid receptor type 1-dependent signaling [1].
Notably, S-2 Methanandamide enabled the discovery of endocannabinoid involvement in reward pathways. Intravenous self-administration studies in squirrel monkeys demonstrated that S-2 Methanandamide serves as a reinforcer, with response rates comparable to Δ9-tetrahydrocannabinol. This effect was abolished by rimonabant pretreatment, implicating cannabinoid receptor type 1 in natural reward processing [1].
S-2 Methanandamide bridges the pharmacological profiles of anandamide and Δ9-tetrahydrocannabinol while exhibiting distinct properties:
Metabolic Stability: Anandamide’s half-life in vivo is <5 minutes due to rapid fatty acid amide hydrolase degradation, whereas S-2 Methanandamide resists enzymatic breakdown, extending its half-life >30-fold [1] [6]. The fatty acid amide hydrolase inhibitor cyclohexylcarbamic acid 3-carbamoylbiphenyl-3-yl ester potentiates anandamide but not S-2 Methanandamide, confirming inherent stability [2].
Behavioral and Cognitive Effects: In squirrel monkeys performing touchscreen cognitive tasks, Δ9-tetrahydrocannabinol impaired learning, reversal, and short-term memory at low doses (0.1–0.3 mg/kg). Conversely, S-2 Methanandamide (up to 1.0 mg/kg) caused negligible deficits in discriminative capability or reversal learning, though high doses (3.0 mg/kg) disrupted delayed matching-to-sample performance in some subjects [2]. Anandamide alone showed no cognitive effects due to rapid hydrolysis.
Thermoregulatory Interactions: S-2 Methanandamide (5 mg/kg) attenuated cocaine-induced hyperthermia in rats via cannabinoid receptor type 1 and dopamine D2 receptor mechanisms, while anandamide required fatty acid amide hydrolase inhibition for similar effects [5]. Unlike Δ9-tetrahydrocannabinol, which induces hypothermia alone, S-2 Methanandamide only reduced hyperthermia at subthreshold doses.
Table 2: Functional Comparisons in Preclinical Models
| Parameter | Anandamide | S-2 Methanandamide | Δ9-Tetrahydrocannabinol |
|---|---|---|---|
| Cannabinoid receptor type 1 affinity | ~80 nM | ~25 nM | ~10 nM |
| Self-administration | Weak/none | Robust (squirrel monkeys) | Robust (primates) |
| Cognitive disruption | None (without FAAH-I) | Minimal (high doses only) | Significant (dose-dependent) |
| Cocaine hyperthermia modulation | Requires FAAH-I | Direct attenuation | No consistent effect |
These distinctions underscore S-2 Methanandamide’s unique role as a tool compound for isolating endocannabinoid functions from pharmacokinetic confounders, advancing target validation for cannabinoid-based therapeutics [1] [5] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: